molecular formula C13H15NO B14467904 2-Ethyl-6-methoxy-3-methylquinoline CAS No. 72406-58-7

2-Ethyl-6-methoxy-3-methylquinoline

Cat. No.: B14467904
CAS No.: 72406-58-7
M. Wt: 201.26 g/mol
InChI Key: BYJABVCALPBAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methoxy-3-methylquinoline is a synthetic quinoline derivative of significant interest in organic and medicinal chemistry research. As a 2,3-dialkyl-substituted quinoline, this compound serves as a versatile scaffold for the exploration of new chemical entities. The structural motif of alkylated quinolines is frequently investigated for its diverse pharmacological properties. Researchers study these compounds for a range of potential biological activities, which may include antibacterial, antimalarial, and anti-tumor effects, based on the established profile of similar 2-methyl and 2-ethyl quinoline derivatives . The methoxy group at the 6-position is a common feature in various bioactive molecules and is known to be a key functional group in non-peptide bradykinin B2 receptor antagonists and other therapeutic agents . In material science, related 2-ethyl-3-methylquinolines are utilized in the preparation of metal acid corrosion inhibitors, sorbents, and cyanine dyes, suggesting potential non-pharmaceutical research applications for this compound . From a synthetic chemistry perspective, such substituted quinolines can be prepared through acid-catalyzed condensation reactions involving anilines and aldehydes or vinyl ethers . Researchers value this compound for its potential as a key intermediate in the synthesis of more complex, functionally diverse quinoline libraries. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72406-58-7

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethyl-6-methoxy-3-methylquinoline

InChI

InChI=1S/C13H15NO/c1-4-12-9(2)7-10-8-11(15-3)5-6-13(10)14-12/h5-8H,4H2,1-3H3

InChI Key

BYJABVCALPBAKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1C)C=C(C=C2)OC

Origin of Product

United States

The Chemical Compound: 2 Ethyl 6 Methoxy 3 Methylquinoline

While the broader family of quinoline (B57606) derivatives is extensively studied, specific information on 2-Ethyl-6-methoxy-3-methylquinoline is limited in publicly available scientific literature. However, based on the known chemistry of related compounds, we can infer its properties and potential synthetic routes.

The structure of this compound features an ethyl group at the 2-position, a methyl group at the 3-position, and a methoxy (B1213986) group at the 6-position of the quinoline ring.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C13H15NO
Molecular Weight 201.27 g/mol
Canonical SMILES CCC1=C(C)C2=CC(OC)=CC=C2N=C1
CAS Number Not available

Potential Synthetic Approaches

The synthesis of this compound could likely be achieved through modifications of classical quinoline syntheses.

Modified Friedländer Synthesis: A potential route would involve the reaction of a suitably substituted o-aminoaryl ketone, specifically 1-(2-amino-5-methoxyphenyl)propan-1-one , with butan-2-one . The methoxy group on the aniline (B41778) derivative and the ethyl and methyl groups from the ketones would result in the desired substitution pattern on the quinoline core.

Doebner-von Miller Reaction: Another plausible approach is the reaction of p-anisidine (B42471) (4-methoxyaniline) with an α,β-unsaturated carbonyl compound derived from the aldol (B89426) condensation of propanal and butan-2-one . This would introduce the necessary ethyl and methyl groups. wikipedia.orgiipseries.orgsynarchive.com

Inferred Biological Significance

The biological activity of this compound has not been explicitly reported. However, the presence of the methoxy, ethyl, and methyl substituents on the quinoline scaffold suggests potential for biological activity. The methoxy group, in particular, is a common feature in many biologically active quinolines. The ethyl and methyl groups can influence the lipophilicity and steric interactions of the molecule with biological targets, potentially modulating its efficacy and selectivity. Further research would be necessary to elucidate any specific therapeutic potential of this compound.

Detailed Research Findings

Classical and Named Reactions in Quinoline (B57606) Synthesis

A rich history of named reactions provides the bedrock for quinoline synthesis, each offering a unique pathway to this important heterocyclic system. iipseries.orgtandfonline.com These methods, while sometimes requiring harsh conditions, are versatile and have been extensively studied and refined over the years. iipseries.orgtandfonline.comresearchgate.net

Skraup Reaction and its Modern Adaptations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. iipseries.org The classic reaction involves the condensation of an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

Reaction Mechanism:

Dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org

Conjugate addition of the aromatic amine to acrolein. nih.gov

Cyclization of the resulting intermediate.

Dehydration and oxidation to form the aromatic quinoline ring. iipseries.org

Modern adaptations of the Skraup reaction have focused on improving the often-violent nature of the original procedure and increasing yields. researchgate.netosi.lv Modifications include the use of milder oxidizing agents and alternative reagents to glycerol. organicreactions.org For instance, α,β-unsaturated ketones can be used in place of glycerol to produce substituted quinolines. organicreactions.org Recent developments have also explored greener approaches, such as using ionic liquids as a medium under microwave irradiation, which can lead to shorter reaction times and improved efficiency. iipseries.org Another modification involves using a protected form of glycerol, solketal, which can be a safer alternative for smaller-scale reactions. iipseries.org

Friedländer Reaction and its Scope for Substituted Quinolines

The Friedländer synthesis is a versatile and straightforward method for producing poly-substituted quinolines. eurekaselect.com It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. eurekaselect.comthieme-connect.comwikipedia.org The reaction can be catalyzed by acids, bases, or simply by heat. researchgate.netorganicreactions.org

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second, and more generally accepted pathway for base-catalyzed reactions, begins with the formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. thieme-connect.comwikipedia.org

The scope of the Friedländer reaction is broad, allowing for the synthesis of a wide variety of substituted quinolines. thieme-connect.comorganic-chemistry.org It is compatible with a range of functional groups on both the aminoaryl carbonyl compound and the methylene-containing reactant. organic-chemistry.org One-pot modifications have been developed, for example, by the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then reacts with a ketone or aldehyde. organic-chemistry.org This approach offers increased efficiency by reducing the number of separate reaction and purification steps. organic-chemistry.org Microwave-assisted Friedländer synthesis has also been shown to be effective, often leading to shorter reaction times and higher yields. benthamdirect.com

Doebner-von Miller and Combes Syntheses

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgnih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org The α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of two carbonyl compounds. wikipedia.org A proposed mechanism involves the conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. nih.govwikipedia.org

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This method involves the condensation of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes acid-catalyzed cyclization. wikipedia.orgdrugfuture.com The reaction is typically carried out using a strong acid like sulfuric acid or polyphosphoric acid as both the catalyst and dehydrating agent. iipseries.orgwikipedia.org The mechanism proceeds through the formation of an enamine intermediate from the initial condensation, followed by protonation and ring closure. wikipedia.org

ReactionReactantsKey Features
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compoundSynthesis of substituted quinolines, can use in situ generated carbonyls. iipseries.orgwikipedia.org
Combes Aniline, β-diketoneYields 2,4-disubstituted quinolines via a Schiff base intermediate. iipseries.orgwikipedia.org

Pfitzinger and Gould-Jacobs Reactions

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond of isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org These products can then be decarboxylated to afford the corresponding substituted quinolines. pharmaguideline.com

The Gould-Jacobs reaction is another important method for preparing quinolines, specifically 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The resulting anilinomethylenemalonate intermediate is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. drugfuture.com The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave heating has been shown to significantly reduce reaction times and improve yields in the Gould-Jacobs reaction. jasco.roresearchgate.net

Modern and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. tandfonline.comresearchgate.netnih.gov This trend is particularly evident in the field of quinoline synthesis, where modern approaches aim to improve efficiency, reduce waste, and utilize less hazardous reagents. researchgate.netacs.org

Multicomponent Reactions (MCRs) for Quinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org MCRs offer several advantages over traditional multi-step syntheses, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. rsc.orgrsc.orgacs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of quinoline scaffolds. nih.govjetir.org This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.org

For instance, a rapid and efficient synthesis of 2-vinylquinolines has been reported using microwave irradiation. nih.gov This method involves the olefination of 2-methylquinolines with various aldehydes. nih.gov The reaction of 6-methoxy-2-methylquinoline with different aromatic and aliphatic aldehydes under microwave conditions smoothly provides the desired vinylquinoline products in moderate to excellent yields. nih.gov

Another example is the microwave-induced synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogs. The precursor, 4-hydroxy-2-quinolinone derivatives, were prepared in a single step from aniline and diethylmalonate. These intermediates were then converted to the target quinoline alkaloids. semanticscholar.org A catalyst and solvent-free three-component reaction has also been developed for synthesizing certain quinoline derivatives using microwave irradiation. jetir.org

The synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline has been achieved through a sequence involving a BF3·OEt2-catalyzed Povarov cycloaddition followed by a microwave-assisted oxidative dehydrogenation aromatization process. mdpi.com This highlights the utility of microwave energy in the final aromatization step of quinoline synthesis. mdpi.com

Transition Metal-Catalyzed Syntheses (e.g., Rhodium, Copper)

Transition metal catalysis plays a crucial role in modern organic synthesis, and the construction of the quinoline ring is no exception. acs.org Rhodium and copper catalysts have been effectively employed in various synthetic strategies.

Rhodium(III) catalysts have been utilized for the C–H bond difluorovinylation of 2-arylquinazolinones to produce monofluoroalkene-containing quinazolinones. acs.org This reaction demonstrates the ability of rhodium catalysts to facilitate C-H activation, a key step in many modern synthetic methodologies. acs.org The reaction conditions were optimized, with RhCp*(MeCN)3(SbF6)2 in HFIP proving to be an effective catalytic system, yielding products in good to excellent yields. acs.org The electronic nature of the substituents on the 2-arylquinazolinone was found to significantly influence the reaction, with electron-donating groups generally leading to higher yields. acs.org

Copper-based nanocatalysts have also garnered significant interest for quinoline synthesis due to their unique catalytic properties. acs.org Copper(II) oxide (CuO) nanoparticles have been used to synthesize quinoline-2,3-dicarboxylates from 2-aminoacetophenones and dimethylacetylenedicarboxylate. acs.org The optimized conditions for this reaction were found to be 3.0 mol% of nano-CuO in acetonitrile (B52724) at 40 °C, affording good yields of the desired quinolines. acs.org

Nanocatalysis in Quinoline Synthesis

The use of nanocatalysts represents a significant advancement in the synthesis of quinolines, offering advantages such as high efficiency, reusability, and often milder reaction conditions. acs.org These catalysts possess a high surface area-to-volume ratio, which contributes to their enhanced catalytic activity. nih.gov

A variety of nanocatalysts have been employed in quinoline synthesis, including those based on iron, copper, zinc, and other metals. acs.org For example, Fe3O4 nanoparticle-supported catalysts have been used in the synthesis of pyrimido[4,5-b]quinolones and polyhydroquinoline derivatives. nih.gov These catalysts can often be easily recovered and reused multiple times without a significant loss of activity. nih.gov

Copper-based nanocatalysts, such as CuO nanoparticles, have been utilized for the synthesis of quinoline-2,3-dicarboxylates. acs.org Additionally, ZnO supported on carbon nanotubes (ZnO/CNT) has shown high catalytic activity in the solvent-free Friedlander condensation for synthesizing quinolines, producing moderate to good yields. nih.gov

The Friedlander annulation, a key reaction for quinoline synthesis, has also been successfully carried out using nanocatalysts under solvent-free conditions, achieving good yields. nih.gov

Environmentally Benign Solvent Systems and Catalyst Recycling Strategies

In recent years, there has been a strong emphasis on developing environmentally friendly or "green" synthetic methods. jocpr.com This includes the use of non-toxic solvents, solvent-free conditions, and recyclable catalysts to minimize waste and environmental impact. jocpr.comresearchgate.net

Water has been explored as a green solvent for the synthesis of quinoline derivatives. For instance, the synthesis of pyrimido[4,5-b]quinolones has been achieved in water using a recyclable Fe3O4 NP-cell catalyst. nih.gov Ethanol is another environmentally benign solvent that has been used in the synthesis of sulfonyl-quinolines with a reusable RuO2/MWCNT nanocatalyst. researchgate.net This protocol offers excellent yields in short reaction times and allows for the catalyst to be recycled multiple times. researchgate.net

Solvent-free and catalyst-free conditions have also been developed for the synthesis of quinolines, representing a highly environmentally friendly approach. jocpr.com These methods avoid the use of potentially harmful organic solvents and simplify the purification process. jocpr.com

Catalyst recycling is a cornerstone of green chemistry. Many of the nanocatalysts used in quinoline synthesis, such as Fe3O4-based and RuO2/MWCNT catalysts, can be easily separated from the reaction mixture and reused for several cycles without a significant decrease in their catalytic efficiency. nih.govresearchgate.net Nickel-containing coordination polymers have also been developed as recyclable catalysts for quinoline synthesis, demonstrating good stability and reusability. researchgate.net

Specific Synthetic Routes to this compound

While general methods for quinoline synthesis are abundant, specific routes to this compound are less commonly detailed in broad reviews. However, the principles of quinoline synthesis can be applied to target this specific molecule.

Detailed Reaction Pathways and Precursors

A plausible and established method for synthesizing substituted quinolines like this compound is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For the synthesis of this compound, a likely precursor would be a 2-aminoaryl ketone, specifically 2-amino-5-methoxyacetophenone. This would react with a ketone containing an ethyl group adjacent to the carbonyl, such as 2-pentanone.

Another key synthetic intermediate for various quinoline derivatives is 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. researchgate.net This compound is synthesized from 4-methoxyaniline in a three-step process involving cyclization, nitration, and chlorination. researchgate.net While not a direct precursor to this compound, its synthesis demonstrates the construction of the 6-methoxy-2-methylquinoline core. The initial step involves the reaction of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to form 6-methoxy-2-methylquinolin-4-ol. researchgate.net

A metal-free synthesis of 2-methylquinolines has been developed through the condensation of anilines with vinyl ethers in the presence of iodine. researchgate.net To synthesize the 6-methoxy-2-methylquinoline core, p-methoxyaniline is reacted with an appropriate vinyl ether. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product. This involves screening various catalysts, solvents, temperatures, and reaction times.

For the microwave-assisted synthesis of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the cycloaddition step was performed at 80 °C for 3 hours, while the subsequent microwave-assisted aromatization was completed in 30 minutes, yielding the final product in 89% yield after purification. mdpi.com

The synthesis of 2-formyl-6-methoxy-3-carbethoxy quinoline involved the reaction of p-anisidine (B42471) and ethyl acetoacetate with a catalytic amount of HCl, followed by oxidation. The final product was obtained in a 79% yield after column chromatography. malariaworld.org

These examples demonstrate that careful optimization of reaction parameters is essential for achieving high yields in the synthesis of substituted quinolines.

Computational and Theoretical Investigations of Quinoline Derivatives

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

No published studies were found that performed Density Functional Theory (DFT) calculations on 2-Ethyl-6-methoxy-3-methylquinoline to determine its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound.

Electrostatic Potential Mapping

No molecular electrostatic potential (MEP) maps for this compound have been published, which would be essential for understanding its electrophilic and nucleophilic regions.

Global and Local Reactivity Descriptors

Specific values for global and local reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, have not been calculated or reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been developed or published. Such studies are crucial for predicting the biological activity of compounds based on their structural features.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no reports of molecular docking or molecular dynamics simulations involving this compound to investigate its potential interactions with biological targets.

Elucidation of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

Consequently, there is no information available on the binding modes of this compound with any biological macromolecules.

Prediction of Inhibitory Activities and Selectivity Profiles

Computational docking and quantitative structure-activity relationship (QSAR) models are powerful tools for predicting the inhibitory activities and selectivity of quinoline (B57606) derivatives against various biological targets. These methods provide insights into the molecular interactions that govern the binding affinity and specificity of a compound.

Molecular docking studies on a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline (2F6M3CQ), have been conducted to evaluate its potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov The study revealed that 2F6M3CQ exhibits a good binding energy with the Mpro protein, suggesting its potential as a viral inhibitor. nih.govnih.gov The predicted binding affinity was found to be influenced by various intermolecular interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. nih.gov

QSAR models have been developed for other classes of quinoline derivatives, such as 4-(2-fluorophenoxy) quinoline derivatives, to predict their inhibitory activity against c-MET kinase, a target in cancer therapy. nih.gov These models establish a mathematical relationship between the chemical structures of the compounds and their biological activities. The predictive power of these models is rigorously validated using both internal and external validation techniques to ensure their robustness and reliability. nih.gov Such studies have shown that the mass, electronegativity, and partial charges of the atoms in the quinoline molecule significantly influence its inhibitory potential. nih.gov

The selectivity of quinoline derivatives for their intended target over other proteins is a critical factor in drug development. Computational methods can aid in predicting this selectivity by comparing the binding affinities of a compound against a panel of different proteins. For instance, docking studies can be performed on multiple related kinases to predict the selectivity profile of a quinoline-based kinase inhibitor.

Compound Analogue Target Protein Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki) Reference
2-formyl-6-methoxy-3-carbethoxy quinolineSARS-CoV-2 Mpro-5.589.90 µM nih.gov
Chloroquine (B1663885) (Reference)SARS-CoV-2 Mpro-4.5Not Reported nih.gov

In Silico ADMET Profiling (excluding toxicity, safety, and clinical outcomes)

In silico ADMET profiling is a crucial step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities that could lead to poor bioavailability or undesirable metabolic pathways, thus guiding the optimization of lead compounds.

The absorption and distribution of a drug are key determinants of its efficacy. Computational models are used to predict various physicochemical properties that influence these processes, such as lipophilicity (log P), aqueous solubility, and the potential for crossing biological membranes like the blood-brain barrier.

For many quinoline derivatives, in silico tools are used to calculate parameters like the octanol-water partition coefficient (log P), which is a measure of lipophilicity. nih.gov A balanced lipophilicity is essential for good oral absorption and cell membrane permeability. Studies on various quinoline derivatives have shown that their lipophilicity can be modulated by introducing different substituents on the quinoline scaffold. nih.gov

The "Rule of Five," proposed by Lipinski, is a widely used guideline to assess the druglikeness of a compound based on its physicochemical properties. ijsdr.org Computational analyses of quinoline derivatives often involve checking for compliance with these rules. For example, the analysis of 2-formyl-6-methoxy-3-carbethoxy quinoline indicated no violations of the Rule of Five, suggesting good potential for oral bioavailability. nih.govmalariaworld.org

The potential for a compound to be a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp) is another critical factor for absorption and distribution. In silico models can predict the likelihood of a compound being a P-gp substrate. Studies on 6-methoxy-2-arylquinoline analogues have been conducted to predict their P-gp inhibitory activity, which is important for overcoming multidrug resistance in cancer. nih.gov

ADMET Parameter Predicted Value/Observation for Quinoline Derivatives Significance Reference
Lipophilicity (log P)Varies depending on substitution; often within the optimal range for drug absorption.Influences solubility, permeability, and plasma protein binding. nih.gov
Rule of Five ComplianceMany derivatives show no violations.Indicates good potential for oral bioavailability. nih.govmalariaworld.org
P-glycoprotein InteractionSome derivatives are predicted as P-gp inhibitors.Can affect drug absorption and distribution, and overcome multidrug resistance. nih.gov
Human Intestinal AbsorptionOften predicted to be high for many derivatives.A key factor for oral drug delivery. nih.gov

Understanding the metabolic fate of a drug candidate is essential to predict its half-life and potential for drug-drug interactions. In silico tools can predict the most likely sites of metabolism on a molecule and the cytochrome P450 (CYP) enzymes involved.

For quinoline derivatives, computational models can identify which carbon or nitrogen atoms are most susceptible to metabolic modification, such as hydroxylation, N-dealkylation, or O-demethylation. The prediction of metabolism for thymoquinone (B1682898) derivatives, for instance, has shown that these compounds can have an inhibitory effect on certain CYP450 enzymes, which is an important consideration for potential drug-drug interactions. orientjchem.org

Machine learning models are also being developed to predict the involvement of metabolites in specific metabolic pathways based on their chemical structure. nih.govmdpi.com While not specific to this compound, these general models can provide insights into how a novel quinoline derivative might be processed by the body's metabolic machinery. These predictions can help in designing compounds with improved metabolic stability.

The prediction of elimination routes, such as renal or biliary excretion, is also part of in silico ADMET profiling. These predictions are often based on the physicochemical properties of the compound, such as its molecular weight and polarity.

Metabolic Aspect In Silico Prediction for Quinoline Derivatives Implication Reference
Sites of MetabolismPrediction of susceptible atoms for enzymatic attack (e.g., hydroxylation).Guides chemical modifications to improve metabolic stability. orientjchem.org
CYP450 InhibitionSome derivatives are predicted to inhibit specific CYP isozymes.Potential for drug-drug interactions. orientjchem.org
Metabolic Pathway InvolvementMachine learning models can predict participation in broader metabolic pathways.Provides a general understanding of the compound's metabolic fate. nih.govmdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Quinoline Derivatives Non Human Data Only

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic profile in living organisms. These assays provide insights into how a substance is absorbed, distributed throughout the body, metabolized into other compounds, and ultimately excreted.

Membrane Permeability and Transport Studies

Membrane permeability assays are crucial for predicting the absorption of a compound across biological membranes, such as the intestinal wall. A common method for this is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion. Another standard is the Caco-2 cell permeability assay, which uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model can evaluate both passive diffusion and active transport mechanisms.

No data from membrane permeability or transport studies for 2-Ethyl-6-methoxy-3-methylquinoline is currently available in the public domain.

Metabolic Stability and Metabolite Identification

Metabolic stability assays determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450 (CYP) enzymes. This is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. The results, often expressed as half-life (t½) or intrinsic clearance (Clint), indicate how quickly the compound might be cleared from the body. Subsequent metabolite identification studies are then performed to characterize the chemical structures of the metabolites formed.

Specific data on the metabolic stability or the metabolites of this compound has not been reported in published research.

Protein Binding Assays

Plasma protein binding (PPB) assays measure the extent to which a compound binds to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein. The degree of binding can significantly impact the compound's distribution and availability to reach its therapeutic target, as generally only the unbound fraction is pharmacologically active. Common techniques for assessing PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation.

There is no publicly available information regarding the plasma protein binding characteristics of this compound.

In Vivo Preclinical Pharmacokinetics (Non-Human Mammalian Models)

In vivo pharmacokinetic studies in non-human mammalian models, such as rodents (mice, rats) and non-rodents (dogs, monkeys), are essential to understand how a compound behaves in a whole organism. These studies provide critical data on its absorption, distribution, metabolism, and excretion profile over time.

Systemic Exposure and Bioavailability Determination

Following administration of a compound, typically through oral and intravenous routes, blood samples are collected at various time points to determine the plasma concentration-time profile. Key pharmacokinetic parameters derived from this data include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

No studies detailing the systemic exposure or bioavailability of this compound in any non-human mammalian model have been found in the available literature.

Tissue Distribution Profiling

Tissue distribution studies are conducted to determine how a compound distributes into various tissues and organs throughout the body after administration. This information is vital for identifying potential target tissues and understanding the compound's potential for accumulation. These studies typically involve administering the compound and subsequently measuring its concentration in different tissues at selected time points.

There is no published research available on the tissue distribution profile of this compound.

Preclinical Research on this compound Remains Undisclosed

The inquiry into the preclinical characteristics of this particular quinoline (B57606) derivative sought to understand its metabolic fate and therapeutic potential in non-human studies. The intended investigation was structured to cover key aspects of its preclinical evaluation, including:

Clearance and Elimination Pathway Analysis: This would involve studies to determine how the compound is cleared from the body and the metabolic routes it undergoes. Such data is fundamental to understanding a compound's half-life and potential for accumulation.

Target Engagement Studies: These studies are crucial for confirming that the compound interacts with its intended biological target in a living organism, a prerequisite for its pharmacological effect.

Efficacy Assessment in Disease Models: This would typically involve testing the compound's effectiveness in animal models of specific diseases, such as rodent models of malaria, to establish a proof-of-concept for its therapeutic application.

The absence of any published research in these areas for this compound prevents a detailed discussion of its preclinical properties. It is possible that research on this compound has been conducted but not published, or that it is a novel or less-studied derivative within the broader family of quinolines.

Further research and publication in peer-reviewed journals would be necessary to elucidate the preclinical pharmacokinetic and pharmacodynamic characteristics of this compound. Until such data becomes available, a comprehensive scientific article on its specific preclinical profile cannot be constructed.

Q & A

Basic Research Questions

What are the key considerations for synthesizing 2-Ethyl-6-methoxy-3-methylquinoline in a laboratory setting?

The synthesis of this compound requires careful selection of precursors and reaction conditions. For quinoline derivatives, common methods include the Skraup or Doebner-Miller reactions, but modifications are often necessary. For example, halogenated intermediates (e.g., 6-methoxyquinoline derivatives) can undergo nucleophilic substitution with ethyl or methyl groups under reflux conditions using solvents like THF or DME ( ) . Key parameters to optimize include:

  • Catalyst choice : Triethylamine (Et₃N) or imidazole for facilitating substitutions ( ) .
  • Temperature : Reflux conditions (e.g., 135°C for 48 hours) to ensure complete reaction ( ) .
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts.

How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Look for characteristic signals:
    • Methoxy (-OCH₃) protons at δ 3.8–4.0 ppm.
    • Ethyl group (-CH₂CH₃) as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm).
    • Aromatic protons in the quinoline ring (δ 7.0–8.5 ppm) ( ) .
  • IR : Stretching vibrations for C-O (methoxy) at ~1250 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹.
    Cross-validate with mass spectrometry (MS) for molecular ion peaks matching the molecular weight (217.27 g/mol) ().

Advanced Research Questions

How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystal structure refinement (e.g., bond lengths, angles) can arise from poor data resolution or twinning. Use SHELXL ( ) for high-precision refinement:

  • Apply TWIN and BASF commands to model twinned data.
  • Validate using ORTEP-3 ( ) for graphical representation of thermal ellipsoids and hydrogen bonding networks.
  • Cross-check with computational tools (e.g., DFT calculations) to predict theoretical bond parameters and compare with experimental results ( ) .

What strategies optimize the reaction yield of this compound under varying solvent conditions?

A Design of Experiments (DoE) approach is recommended:

Variables : Test polar aprotic (DMF, DMSO) vs. ether-based solvents (THF, DME) ( ) .

Response surface methodology : Analyze interactions between solvent polarity, temperature, and catalyst concentration.

Data interpretation : Use ANOVA to identify significant factors. For example, DME may enhance nucleophilic substitution efficiency compared to DMF due to better solubility of intermediates ( ) .

How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., kinase inhibitors).
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends observed in similar quinoline derivatives ().
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) ( ) .

Methodological and Ethical Considerations

What ethical guidelines apply to handling this compound in biomedical research?

  • Safety protocols : Use PPE (gloves, respirators compliant with EN374 or NIOSH standards) ( ) .
  • Ethical approval : Obtain institutional review board (IRB) approval for in vitro/in vivo studies, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ().
  • Data transparency : Disclose all hazards (e.g., toxic byproducts) in publications ( ) .

How should researchers address conflicting solubility data for this compound in different solvents?

  • Systematic testing : Use a standardized protocol (e.g., OECD 105) to measure solubility in water, DMSO, and ethanol.
  • Control variables : Maintain consistent temperature (25°C) and agitation speed.
  • Data reconciliation : Compare results with analogous compounds (e.g., 6-methoxyquinoline, solubility ~0.1 mg/mL in water) ().

Structural and Analytical Challenges

What advanced techniques characterize the electronic properties of this compound?

  • Cyclic voltammetry : Determine redox potentials to assess electron-donating/withdrawing effects of substituents.
  • UV-Vis spectroscopy : Compare λₘₐₓ shifts with parent quinoline (e.g., 315 nm → 330 nm due to methoxy conjugation) ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.